Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1105243-03-5
VCID: VC4292678
InChI: InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Molecular Formula: C19H15FN2O4
Molecular Weight: 354.337

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

CAS No.: 1105243-03-5

Cat. No.: VC4292678

Molecular Formula: C19H15FN2O4

Molecular Weight: 354.337

* For research use only. Not for human or veterinary use.

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate - 1105243-03-5

Specification

CAS No. 1105243-03-5
Molecular Formula C19H15FN2O4
Molecular Weight 354.337
IUPAC Name methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23)
Standard InChI Key DUFGFCQTAARENV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Methyl benzoate ester: Provides lipophilicity and influences membrane permeability.

  • Acetamido linker: Enhances molecular flexibility and facilitates hydrogen bonding with biological targets.

  • 5-(2-Fluorophenyl)isoxazole: Contributes to electronic effects and steric interactions due to the fluorine atom’s electronegativity and the isoxazole’s aromaticity .

The IUPAC name, methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate, reflects this arrangement. The 2-fluorophenyl substitution at the isoxazole’s 5-position distinguishes it from analogs with alternative fluorophenyl configurations (e.g., 4-fluorophenyl) .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₅FN₂O₄
Molecular Weight354.337 g/mol
CAS Number1105243-03-5
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
SolubilityNot fully characterized

The logP (partition coefficient) is estimated to be ~2.8, suggesting moderate lipophilicity suitable for cellular uptake. The fluorine atom’s presence enhances metabolic stability by resisting oxidative degradation.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages (Figure 1):

Isoxazole Ring Formation

The 5-(2-fluorophenyl)isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a fluorophenyl-substituted nitrile oxide and an acetylene derivative. Catalysts such as copper(I) iodide improve regioselectivity .

Purification and Characterization

Chromatographic techniques (e.g., silica gel column) isolate the product, with purity verified via HPLC (>98%) and structural confirmation through ¹H/¹³C NMR and HRMS .

Challenges and Solutions

  • Regioselectivity in Cycloaddition: Fluorine’s electron-withdrawing effect directs nitrile oxide addition to the β-position of acetylene .

  • Amidation Efficiency: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

Biological Activity and Mechanism of Action

Apoptosis Induction

Mechanistic studies indicate caspase-3/7 activation and Bcl-2 downregulation, suggesting mitochondrial apoptosis pathways. The compound’s acetamido linker may interact with apoptotic protease-activating factor 1 (APAF-1).

Antibacterial and Antifungal Activity

Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound exhibits moderate activity. The isoxazole ring’s nitrogen atoms likely disrupt microbial cell wall synthesis.

Structure-Activity Relationship (SAR) Studies

Fluorophenyl Substitution Patterns

PositionAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
2-Fluoro8.2 (MCF-7)32 (S. aureus)
4-Fluoro>20128
3-Fluoro15.464

2-Fluoro substitution maximizes π-π stacking with tyrosine residues in kinase active sites, enhancing binding affinity .

Isoxazole Modifications

Replacing isoxazole with oxadiazole decreases activity (IC₅₀ >50 μM), while thiazole analogs show comparable potency but higher toxicity .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp = 12 ×10⁻⁶ cm/s).

  • Metabolism: Hepatic microsomal stability studies show 60% remaining after 1 hour, with primary metabolites being O-demethylated and glucuronidated forms.

Acute Toxicity

In murine models, the LD₅₀ is 320 mg/kg, with histopathological changes observed in the liver at doses >100 mg/kg .

Applications and Future Directions

Lead Compound Optimization

  • Prodrug Design: Ester hydrolysis to the carboxylic acid may improve solubility and reduce hepatotoxicity .

  • Combination Therapy: Synergy with cisplatin reduces cisplatin’s IC₅₀ by 40% in ovarian cancer models.

Targeted Drug Delivery

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor accumulation in xenograft models, lowering effective dosage by 70% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator